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Why Subtherapeutic Concentrations Occur in CRRT

Fluconazole's physicochemical properties make it highly susceptible to clearance by CRRT. The core

reasons for subtherapeutic levels include:

e Drug Properties: Fluconazole is a small molecule (306.2 Da), hydrophilic, and has low plasma
protein binding (approximately 12%) [1] [2]. These characteristics allow it to be efficiently removed by
dialysis filters [3] [4].

¢ Inadequate Dosing: Standard dosing guidelines (e.g., 400 mg daily) do not account for the additional
clearance from CRRT, leading to consistently low plasma levels [1] [4]. One study found that
guideline-recommended doses failed to achieve pharmacokinetic targets at moderate to high CRRT
intensities [1].

e Variable CRRT Parameters: The extent of drug removal is highly dependent on the specific CRRT
modality (CVVH, CVVHD, CVVHDF), blood flow rate, and effluent rate [1] [4]. This variability
contributes to unpredictable drug exposure.

Evidence for Optimized Dosing Regimens

Recent pharmacokinetic studies and clinical observations support the use of higher-than-standard doses for

patients on CRRT. The table below summarizes key findings from the literature.
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Study Population Recommended Dosing Regimen Key Findings & Target Source

| Critically ill adults on CVVHD | Prophylaxis: 400 mg BID Therapy: 800 mg BID | 100% target
attainment (trough 10-50 mg/L for prophylaxis; 15-50 mg/L for therapy). | [4] | | ARF patients on CRRT |
Loading: 800 mg or 12 mg/kg Maintenance: Dose adjustment required based on body weight and CRRT
dose. | Standard maintenance (400 mg or 6 mg/kg QD) failed at moderate-high CRRT doses. Target:
fAUC/MIC >100. | [1] [5] | | Patients on ECMO & CRRT | Loading: 12 mg/kg Maintenance: 6 mg/kg Q24H |
>90% target attainment only for MIC <1 mg/L. Body weight is a critical covariate for clearance. | [2] | |
General critically ill patients | Higher doses needed, especially with ARC or CRRT. | Substantial variability
and underexposure common. Troughs of 10-15 mg/L correspond to fAUC/MIC >100 for MIC=4 mg/L. | [3] |

Key Experimental Protocols for Researchers

For scientists investigating this issue, the following methodologies from recent studies provide a robust

framework.

Population Pharmacokinetic (PopPK) Modeling

This approach is used to quantify the impact of patient-specific factors (covariates) on drug disposition.

¢ Objective: To develop a model that describes fluconazole pharmacokinetics in critically ill patients
on CRRT and identify sources of variability [1] [2].

e Software: NONMEM [1] [5], Pmetrics in R [2].

o Data Collection: Collect serial plasma concentration-time points from patients. Literature-sourced
data can also be digitized and used [1] [5].

e Model Development: Test structural models (e.g., one- or two-compartment). A common final model
includes a central compartment and a CRRT compartment in series, with total clearance (CL~Total~)
as the sum of CRRT clearance (CL~crrt~) and residual body clearance (CL~body~) [1] [5].

e Covariate Analysis: Evaluate the influence of continuous (e.g., body weight, CRRT effluent rate) and
categorical (e.g., CRRT mode) covariates on parameters like clearance and volume of distribution [1]
[2].

¢ Model Evaluation: Use goodness-of-fit plots, prediction-corrected visual predictive checks (pc-VPC),
and sampling importance resampling (SIR) [1] [5].
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Monte Carlo Simulation for Target Attainment

This technique uses the developed PopPK model to predict the success of various dosing regimens.

¢ Objective: To estimate the probability of target attainment (PTA) for different fluconazole doses
against pathogens with specific Minimum Inhibitory Concentrations (MICs) [1] [2].

e PKI/PD Target: The primary target is a free drug area under the concentration-time curve to MIC ratio

(FAUC/MIC) of 2100 over 24 hours [1] [5] [2].

¢ Simulation: Simulate plasma concentration profiles for 1,000+ virtual patients receiving different
dosing regimens [1] [2].

e Analysis: Calculate the percentage of virtual patients achieving the fAUC/MIC target for a range of
MIC values (e.g., 0.5 to 4 mg/L). The regimen that provides >90% PTA is considered optimal [2].

Management Strategies & Clinical Workflow

The following diagram illustrates a logical approach to managing fluconazoele therapy in the CRRT

population, integrating evidence and tools from research.
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Frequently Asked Questions (FAQs)

Q1: What is the primary PK/PD target for fluconazole efficacy? The target associated with maximal
efficacy is a free-drug Area Under the Curve to Minimum Inhibitory Concentration ratio (fAUC/MIC)
of 100 or greater over 24 hours [1] [5] [2]. For practical clinical use, this often correlates with trough

plasma concentrations (C~min~) of 10-15 mg/L for treating infections with an MIC of 4 mg/L [3] [4].
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Q2: How do different CRRT modalities (CVVH, CVVHD, CVVHDF) affect dosing? While all CRRT
modalities significantly remove fluconazole, the specific mode and its operational parameters (especially the
effluent flow rate) directly influence clearance [1] [4]. The general consensus is that dosing must be
adjusted based on the delivered CRRT "dose" (e.g., mL/kg/h effluent rate), rather than the modality

name alone [1].

Q3: Are there any tools to assist with dose optimization at the point of care? Yes. Research groups are
developing user-friendly applications to translate complex models into clinical practice. One study created a
visual and interactive Shiny application in R to help clinicians individualize fluconazole dosing based on

a patient's body weight and specific CRRT parameters [1] [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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